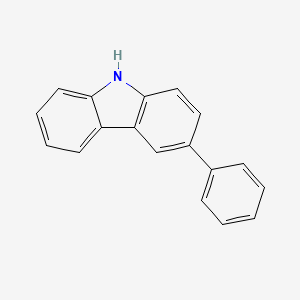

3-phenyl-9H-carbazole

Descripción general

Descripción

3-Phenyl-9H-carbazole is an aromatic heterocyclic compound that features a carbazole core with a phenyl group attached at the 3-position. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.

Mecanismo De Acción

Target of Action

3-Phenyl-9H-Carbazole is a nitrogen-containing aromatic heterocyclic compound . It has been found to be effective in the field of optoelectronics, particularly in the production of red phosphorescent organic light-emitting diodes (PhOLEDs) . The compound acts as a donor unit in a donor-acceptor-donor configuration .

Mode of Action

The compound interacts with its targets through a process known as intramolecular charge transfer (ICT) between the carbazole group and the o-carborane . This interaction influences the molecular rigidity, electrochemical, and photophysical properties of the compound .

Biochemical Pathways

The compound is part of the class of compounds known as polycarbazoles, which are nitrogen-containing aromatic heterocyclic conducting polymers . These compounds have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Pharmacokinetics

The compound’s solubility and stability can be inferred from its structural properties and its use in various applications .

Result of Action

The compound exhibits intense yellowish emission in rigid states . This emission is due to the ICT transition involving the o-carborane . The quantum yields and radiative decay constants in the film state are gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

Action Environment

The action of this compound is influenced by the electronic environment of the carborane cage and the donor moiety . The compound’s radiative efficiency can be enhanced by appending the o-carborane cage with electron-rich aromatic systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-9H-carbazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of benzaldehyde and hydroxyquinone.

Condensation Reaction: Benzaldehyde undergoes a condensation reaction with hydroxyquinone to form an intermediate compound.

Reduction: The intermediate compound is then reduced to form a nitro compound.

Hydrolysis: The nitro compound undergoes hydrolysis to yield this compound.

Purification: The final product is purified to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-phenyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated carbazole derivatives.

Substitution: Various substituted carbazole compounds depending on the reagents used

Aplicaciones Científicas De Investigación

3-phenyl-9H-carbazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties

Comparación Con Compuestos Similares

3-phenyl-9H-carbazole can be compared with other similar compounds, such as:

9H-carbazole: The parent compound without the phenyl group.

3,6-diphenyl-9H-carbazole: A derivative with additional phenyl groups.

Polycarbazoles: Polymers containing carbazole units, which have different electronic properties and applications

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties compared to other carbazole derivatives. This makes it particularly valuable in optoelectronic applications and scientific research .

Actividad Biológica

3-Phenyl-9H-carbazole is a member of the carbazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits promising properties, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₃N and a molecular weight of 253.30 g/mol. The structure consists of a carbazole core with a phenyl group attached at the 3-position, which influences its biological activity.

Antimicrobial Activity

Carbazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that various carbazole derivatives exhibit significant antibacterial and antifungal activities against a range of pathogens.

| Compound | Activity | Concentration | Reference |

|---|---|---|---|

| This compound | Antibacterial against E. coli | 50 µg/mL | |

| 5-[(9H-carbazol-9-yl)methyl]-N-substituted phenylmethyl]-1,3,4-oxadiazol-2-amines | Antimicrobial against S. aureus, B. subtilis | 50 µg/mL | |

| 9-(2-chlorobenzyl)-3-hydroxymethylcarbazole | Antimicrobial (IC50 = 2.0 µM) | Not specified |

Antitumor Activity

The antitumor potential of this compound has been demonstrated in several studies. Compounds derived from carbazole structures have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms.

Case Study: ECCA (9-Ethyl-9H-Carbazole-3-Carbaldehyde)

A related study on a carbazole derivative, ECCA, highlighted its ability to induce apoptosis in melanoma cells by activating the p53 pathway. This compound exhibited selective toxicity towards cancer cells while sparing normal cells.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| ECCA | Melanoma | Induces apoptosis via p53 activation | |

| This compound derivatives | Various cancers | Inhibition of topoisomerase II |

Anti-inflammatory Activity

The anti-inflammatory properties of carbazole derivatives are noteworthy. For instance, certain derivatives have been shown to inhibit neutrophil degranulation and superoxide anion formation effectively.

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| 9-(2-chlorobenzyl)-3-hydroxymethylcarbazole | Inhibits neutrophil degranulation | 2.0 µM (6–7 times lower than control) |

Neuroprotective Effects

Research has also indicated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal injury. Compounds with specific substitutions at the N-position of the carbazole scaffold have shown significant protective abilities.

Key Findings

- Neuroprotective Activity : Compounds with bulky substituents at the N-position demonstrated neuroprotective effects at concentrations as low as 3 µM.

- Mechanism : The antioxidative activity plays a crucial role in neuroprotection, potentially through GSH-independent mechanisms.

Propiedades

IUPAC Name |

3-phenyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWRFMPNMXEJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103012-26-6 | |

| Record name | 3-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.